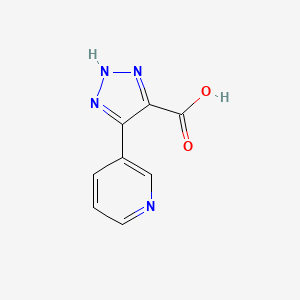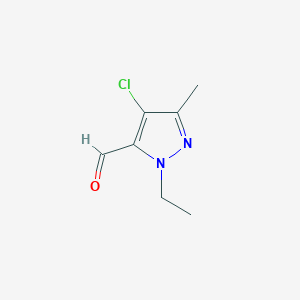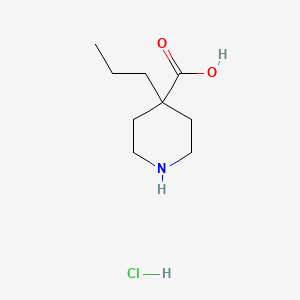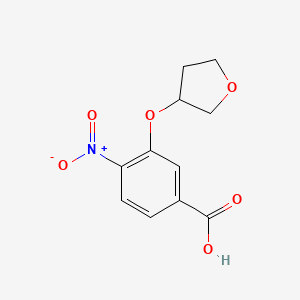
5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Übersicht
Beschreibung
5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a triazole ring with a carboxylic acid functional group
Wirkmechanismus
Target of Action
It’s known that triazole compounds, which include this compound, can bind to a variety of enzymes and receptors in the biological system . This broad-spectrum interaction allows them to exhibit versatile biological activities.
Mode of Action
Triazole compounds are known to interact with their targets through various mechanisms, often involving the formation of complexes . The specific interactions and resulting changes would depend on the particular target enzyme or receptor.
Biochemical Pathways
Given the broad biological activities of triazole compounds, it can be inferred that multiple pathways could potentially be affected, leading to diverse downstream effects .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
5-pyridin-3-yl-2H-triazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the denaturation of proteins . Additionally, this compound has demonstrated antimalarial activity by interacting with the 3D7 strain of Plasmodium falciparum, indicating its potential as a therapeutic agent . The interactions of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid with these biomolecules are primarily through binding to active sites, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines, which play a role in cell signaling pathways . Furthermore, the compound’s antimalarial activity suggests it may interfere with the metabolic processes of the parasite, thereby inhibiting its growth and proliferation .
Molecular Mechanism
At the molecular level, 5-pyridin-3-yl-2H-triazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its anti-inflammatory action is achieved by binding to and inhibiting enzymes involved in the inflammatory response . Additionally, the compound’s antimalarial activity is attributed to its ability to interfere with the metabolic pathways of Plasmodium falciparum, thereby inhibiting its growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antimalarial activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects and the potential for toxicity at high doses are critical considerations in the development of this compound as a therapeutic agent.
Metabolic Pathways
5-pyridin-3-yl-2H-triazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its anti-inflammatory and antimalarial activities suggest that it may influence metabolic flux and metabolite levels within cells
Transport and Distribution
The transport and distribution of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid within cells and tissues are essential for its biological activity. The compound is likely transported by specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the mechanisms of transport and distribution is critical for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 5-pyridin-3-yl-2H-triazole-4-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological activity, making it an important factor in its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of N’-aminopyridine-2-carboximidamide with an excess of monoethyl oxalyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yields . The reaction mixture is then subjected to cyclization to form the triazole ring, followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral, antifungal, and anticancer agents.
Materials Science: The compound is used in the development of metal-organic frameworks and coordination polymers due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-pyridin-2-yl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with different substitution patterns on the triazole ring.
1,2,4-triazole-3-carboxylic acid: Lacks the pyridine ring, making it less versatile in coordination chemistry.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Contains a phenyl group instead of a pyridine ring, leading to different chemical properties.
Uniqueness
5-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a pyridine ring and a triazole ring, which provides a versatile scaffold for the development of new compounds with diverse biological activities . The presence of the carboxylic acid group also enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H,13,14)(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKAOLMSSUYSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)

![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)



![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)
![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)


![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)


